Ivacaftor benzenesulfonate is a pharmaceutical compound primarily used in the treatment of cystic fibrosis, specifically for patients with certain mutations in the cystic fibrosis transmembrane conductance regulator gene. It acts as a potentiator, enhancing the function of the defective protein produced by the CFTR gene. This compound is commercially available under the brand name Kalydeco.
Ivacaftor benzenesulfonate is classified as a cystic fibrosis transmembrane conductance regulator potentiator. It is derived from ivacaftor, which was synthesized to improve chloride ion transport across epithelial cell membranes in individuals with specific CFTR mutations, particularly the G551D mutation, which affects approximately 4-5% of cystic fibrosis cases .
The synthesis of ivacaftor benzenesulfonate involves several key chemical reactions. The initial synthetic route begins with 3-aminophenol, which undergoes acylation followed by electrophilic addition using tert-butanol, mediated by sulfuric acid. This process yields intermediates that are subsequently transformed into ivacaftor through various steps including amide bond formation and deprotection processes.
Ivacaftor benzenesulfonate features a complex molecular structure characterized by its quinolone core and multiple functional groups that enhance its pharmacological activity. The molecular formula is C_{24}H_{28}N_{2}O_{3}S, and its structure includes:
The compound's three-dimensional conformation plays a significant role in its efficacy as a drug .
The synthesis of ivacaftor benzenesulfonate involves multiple chemical reactions, including:
These reactions are critical for constructing the final active pharmaceutical ingredient.
Ivacaftor benzenesulfonate functions by binding to the cystic fibrosis transmembrane conductance regulator protein at specific sites, stabilizing its open conformation and enhancing chloride ion transport across epithelial cell membranes. This mechanism is particularly effective in patients with specific mutations that impair normal CFTR function.
The compound's ability to increase ion flow helps alleviate symptoms associated with cystic fibrosis, improving lung function and reducing pulmonary exacerbations .
Key physical properties of ivacaftor benzenesulfonate include:
Chemical properties include stability under physiological conditions, which is essential for its therapeutic efficacy .
Ivacaftor benzenesulfonate is primarily used in clinical settings for treating cystic fibrosis in patients carrying specific CFTR mutations. Its application extends beyond symptomatic relief; it aims to address the underlying defect in chloride transport caused by genetic mutations. Ongoing research continues to explore its potential uses in combination therapies for broader CFTR-related conditions or other diseases influenced by ion channel dysfunctions .
Ivacaftor benzenesulfonate (C₃₀H₃₄N₂O₆S; MW 550.67 g/mol) is a crystalline salt formed by the interaction of ivacaftor (C₂₄H₂₈N₂O₃) and benzenesulfonic acid (C₆H₆O₃S). The parent ivacaftor molecule contains a quinolinone core with a carboxamide linkage to a substituted phenolic ring, featuring two tert-butyl groups that confer significant steric bulk. The benzenesulfonate counterion enhances crystallinity and modifies the solid-state packing through ionic and hydrogen-bonding interactions [3] [5] [10].
X-ray diffraction studies reveal that ivacaftor adopts a planar conformation in the quinolinone domain, while the tert-butyl groups create a twisted orientation relative to the phenol ring. The benzenesulfonate anion forms a robust ionic bond with the protonated amine of the quinolinone system. Additionally, sulfonate-oxygen atoms engage in hydrogen bonding with the phenolic –OH (2.7 Å) and amide carbonyl (3.0 Å), creating a stable three-dimensional lattice. No chiral centers exist in the structure, eliminating stereoisomerism concerns [1] [10].
Thermogravimetric analysis shows decomposition onset at 230°C, attributable to the strength of the ionic pairing. The benzenesulfonate’s aromatic ring participates in π-stacking with ivacaftor’s quinoline system (3.5 Å interplanar distance), further stabilizing the crystal lattice. These interactions contribute to a melting point of 285–290°C and reduced hygroscopicity (<0.1% water absorption at 80% RH), critical for pharmaceutical processing [3] [5].
Ivacaftor benzenesulfonate exhibits marked solubility differences across solvents due to its ionized state and hydrophobic domains. Aqueous solubility is exceptionally low (62 ± 2 nM at 25°C, pH 7.1), as confirmed by octanol-extraction and absorbance spectroscopy [2]. By contrast, high solubility occurs in DMSO (0.77 M), ethanol (3.1 mM), and 1-octanol (3.9 mM) (Table 1) [2] [10].
Table 1: Solubility Profile of Ivacaftor Benzenesulfonate
Solvent | Solubility (mol/L) | Conditions |
---|---|---|
Water (pH 7.1) | 6.2 × 10⁻⁸ | 25°C |
1-Octanol | 3.9 × 10⁻³ | 25°C |
Ethanol | 3.1 × 10⁻³ | 25°C |
DMSO | 7.7 × 10⁻¹ | 25°C |
The experimental log P (octanol/water) of 5.2 confirms high lipophilicity, aligning with computational predictions. This property facilitates membrane permeation but also promotes nonspecific interactions with lipid bilayers. Studies show that ivacaftor derivatives alter membrane fluidity, with lipophilicity directly correlating with destabilization of rescued F508del-CFTR in cellular models [8] [10].
DSC thermograms exhibit a sharp endotherm at 288°C (ΔH = 142 J/g), corresponding to melting, followed by decomposition above 290°C. No glass transitions or solvate formation are observed below 200°C, indicating high crystalline stability. Accelerated stability studies (40°C/75% RH, 6 months) show <0.2% degradation products by HPLC [5] [10].
Table 2: Thermal Properties by DSC
Parameter | Value |
---|---|
Melting Onset | 285°C |
Peak Melting Point | 288°C |
Enthalpy of Fusion (ΔH) | 142 J/g |
Decomposition Onset | 290°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7